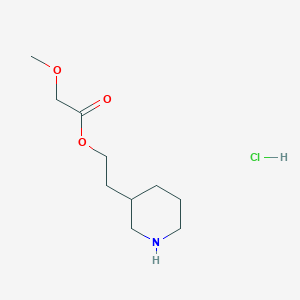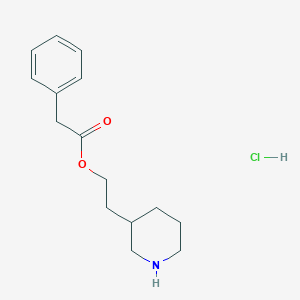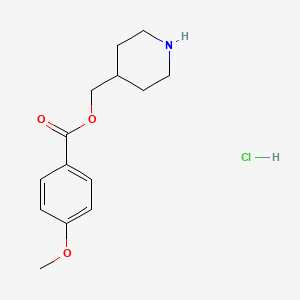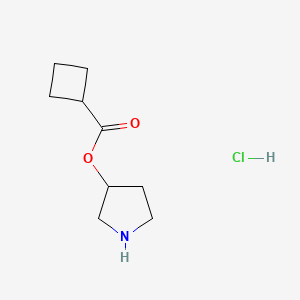
3-Pyrrolidinyl cyclobutanecarboxylate hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a cyclobutanecarboxylate group, forming a spirocyclic structure. The exact 3D structure would need to be determined through experimental methods such as X-ray crystallography.Wissenschaftliche Forschungsanwendungen
DNA Repair and Photolyase Function
- Cyclobutane pyrimidine dimers in DNA, caused by UV solar radiation, are repaired through a process involving the photoreactivating enzyme DNA photolyase. This enzyme utilizes visible light to break the cyclobutane ring of the dimer, involving cofactors like FADH- and methenyltetrahydrofolate (MTHF) or 8-hydroxy-5-deazariboflavin (8-HDF) (Sancar, 1994).
Hybridization Properties in Nucleic Acids
- Pyrrolidinyl peptide nucleic acids, which include cyclobutane derivatives, demonstrate significant hybridization properties with cDNA and RNA. These compounds have shown the highest melting temperatures (Tm) and excellent specificity in nucleic acid interactions (Mansawat et al., 2012).
Cognitive Disorders and Alzheimer's Disease
- Histamine H3 antagonists, which include derivatives of 3-pyrrolidinyl cyclobutanecarboxylate, have shown potential in the treatment of cognitive disorders and Alzheimer's disease. These compounds modulate neurotransmitters like histamine, acetylcholine, noradrenaline, and dopamine, influencing cognitive processes such as attention, vigilance, and memory (Brioni et al., 2011).
Organic Synthesis and Catalysis
- In the field of organic synthesis, compounds like 3-pyrrolines are formed through gold(III) chloride-catalyzed cycloisomerization of alpha-aminoallenes. These compounds serve as intermediates for synthesizing functionalized pyrrolines, pyrrolidines, and other natural products (Morita & Krause, 2004).
Natural Product Synthesis
- Various strategies, like cycloaddition and annulation, are employed in synthesizing pyrrolidines, which are key substructures in bioactive natural products and drugs. Such methods are crucial for achieving atom economy, stereoselectivity, and diversity in product synthesis (Li, Ye, & Zhang, 2018).
DNA Protection from UV Damage
- Triplex formation in DNA can effectively protect it from UV-induced damage, specifically pyrimidine dimerization. This finding is crucial for understanding DNA's resilience to photochemical damage (Lyamichev, Frank-Kamenetskii, & Soyfer, 1990).
Safety And Hazards
As this compound is a research chemical, it’s not intended for human or veterinary use. Proper safety measures should be taken while handling it, including the use of personal protective equipment.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
pyrrolidin-3-yl cyclobutanecarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(7-2-1-3-7)12-8-4-5-10-6-8;/h7-8,10H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYSRLKYJDTJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidinyl cyclobutanecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



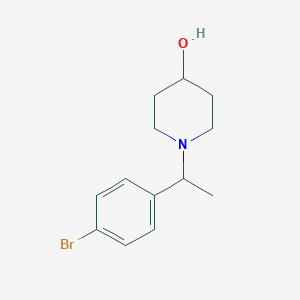
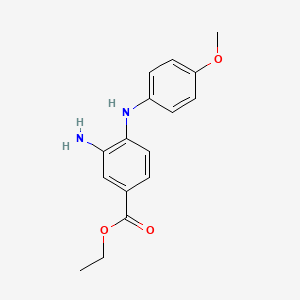
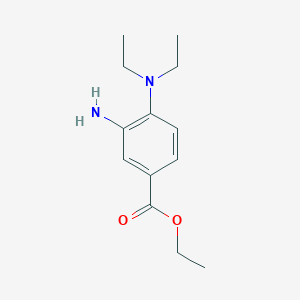
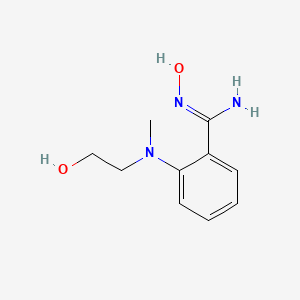
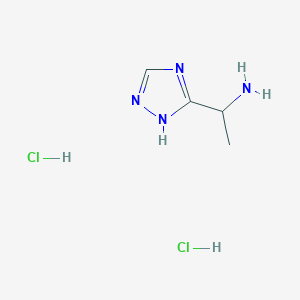
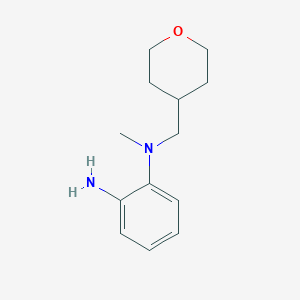
![2-[Ethyl(2-hydroxyethyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1397283.png)
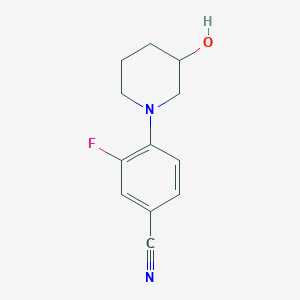
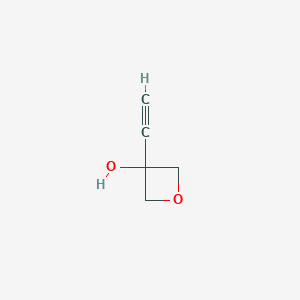
![Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate](/img/structure/B1397289.png)
![Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate](/img/structure/B1397293.png)
